4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide
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Overview
Description
4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide is a complex organic compound known for its intriguing molecular architecture, particularly the incorporation of a benzo[d]isothiazolone ring structure
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the isothiazolinone class , which is known for its broad-spectrum antimicrobial activity.
Mode of Action
Isothiazolinones, in general, are known for their bacteriostatic and fungiostatic activity . They are strong sensitizers, producing skin irritations and allergies . .
Biochemical Pathways
Given the antimicrobial properties of isothiazolinones , it can be hypothesized that this compound may interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death.
Result of Action
Given the antimicrobial properties of isothiazolinones , it can be hypothesized that this compound may lead to the inhibition or death of microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide typically involves a multi-step reaction sequence. The starting materials often include benzoic acid derivatives and isothiazolones.
Step 1: Synthesis of the benzo[d]isothiazolone core, usually via cyclization reactions.
Step 2: Introduction of the 1,1-dioxido functional group through oxidation.
Step 3: Amidation to link the propanamido group, utilizing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial-scale production follows similar steps but optimizes conditions for yield and purity. Catalysts and optimized temperatures ensure efficient reaction progression and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide can undergo various chemical reactions:
Oxidation: Typically involves reagents like hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Common in reactions involving nucleophiles or electrophiles, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products
Depending on the reactions, major products include substituted benzo[d]isothiazolones, hydroxylated derivatives, and various amide-linked structures.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a precursor for more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide have been explored for their enzyme inhibition properties, affecting various biological pathways.
Medicine
Medicinal chemistry research investigates its role in developing new drugs, particularly its potential antiviral and antibacterial properties.
Industry
Industrially, it finds applications in the synthesis of specialty chemicals and as an intermediate in the production of high-performance materials.
Comparison with Similar Compounds
Comparison
Compared to other benzo[d]isothiazolone derivatives, 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide is unique due to its additional amide linkage and dioxido functional group, which confer distinct chemical reactivity and biological activity.
Similar Compounds
4-(2-benzothiazolyl)benzoic acid
1,1-dioxido-2,3-dihydrobenzo[d]isothiazole derivatives
4-(2-isothiazolyl)benzamide
This intricate blend of functionalities and applications makes this compound a captivating subject for ongoing scientific inquiry.
Properties
IUPAC Name |
4-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-10(16(22)19-12-8-6-11(7-9-12)15(18)21)20-17(23)13-4-2-3-5-14(13)26(20,24)25/h2-10H,1H3,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTRIACVZSBEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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